molecular formula C19H19NO2S2 B3592311 1-(2,4-Dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one CAS No. 5351-32-6

1-(2,4-Dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one

Cat. No.: B3592311
CAS No.: 5351-32-6
M. Wt: 357.5 g/mol
InChI Key: MWIOSUVDFPNKGC-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one is a sulfur-containing ethanone derivative featuring a 2,4-dimethylphenyl group at the carbonyl position and a 6-ethoxy-substituted benzothiazole moiety linked via a sulfanyl bridge. This compound belongs to a class of molecules where structural modifications at the aryl and heterocyclic groups significantly influence physicochemical and biological properties. The ethoxy group at the 6-position of the benzothiazole ring enhances electron-donating effects, while the dimethylphenyl group contributes to steric bulk and lipophilicity .

Synthesis of such compounds typically involves nucleophilic substitution reactions. For example, α-halogenated ketones react with thiol-containing heterocycles (e.g., 6-ethoxy-1,3-benzothiazole-2-thiol) in the presence of a base like sodium ethoxide, as described in analogous syntheses . Characterization methods include $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and HRMS, which confirm structural integrity and purity .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S2/c1-4-22-14-6-8-16-18(10-14)24-19(20-16)23-11-17(21)15-7-5-12(2)9-13(15)3/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIOSUVDFPNKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361277
Record name 1-(2,4-Dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-32-6
Record name 1-(2,4-Dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Coupling with 2,4-Dimethylphenyl Group: The final step involves coupling the benzothiazole derivative with a 2,4-dimethylphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents Molecular Formula Key Features Reference
1-(2,4-Dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one 2,4-dimethylphenyl; 6-ethoxy-benzothiazole C${19}$H${19}$NO${2}$S${2}$ High lipophilicity due to ethoxy and dimethyl groups; potential for enzyme inhibition
1-(Benzothiazol-2-yl)-2-phenylsulfonyl-1-ethanone Phenylsulfonyl; benzothiazole C${15}$H${11}$NO${3}$S${2}$ Sulfonyl group increases polarity; reduced steric bulk compared to dimethylphenyl
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[(2,6-dichlorophenyl)sulfanyl]ethan-1-one Piperidinyl-benzothiazole; 2,6-dichlorophenyl C${20}$H${18}$Cl${2}$N${2}$OS$_{2}$ Chlorine atoms enhance electron-withdrawing effects; piperidine introduces basicity
1-(1,3-Benzodioxol-5-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone Benzodioxolyl; nitro-substituted thiazole C${18}$H${13}$N${3}$O${5}$S$_{2}$ Nitro group improves electrophilicity; benzodioxole enhances metabolic stability

Key Observations:

  • In contrast, nitro or sulfonyl groups in analogues (e.g., ) increase electrophilicity, favoring interactions with nucleophilic enzyme residues.
  • Steric and Lipophilic Profiles: The 2,4-dimethylphenyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), which may improve membrane permeability compared to smaller substituents like phenylsulfonyl . Adamantyl derivatives (e.g., ) exhibit even higher logP values (>4.5) due to their rigid hydrocarbon structure.
  • Biological Implications: Sulfanyl-linked benzothiazoles are explored for enzyme inhibition (e.g., elastase ). The target compound’s dimethylphenyl group may mimic hydrophobic binding pockets in enzymes, similar to adamantyl moieties in protease inhibitors .

Functional Group Variations and Their Impact

Sulfanyl vs. Sulfonyl Linkages

  • The target compound’s sulfanyl bridge may participate in disulfide bond formation under oxidative conditions, altering bioavailability .
  • Sulfonyl (C–SO$_2$–C): Increases polarity and metabolic stability. For example, 1-(Benzothiazol-2-yl)-2-phenylsulfonyl-1-ethanone is less prone to oxidation but may exhibit reduced cell permeability.

Heterocyclic Modifications

  • Benzothiazole vs. Imidazole/Tetrazole: Imidazole-containing analogues (e.g., ) introduce basicity (pK$_a$ ~7), enabling pH-dependent solubility. Tetrazole derivatives (e.g., ) are bioisosteres for carboxylic acids, offering improved metabolic resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one

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